molecular formula C9H8BrFO B1532203 1-(4-Bromo-2-fluorophenyl)propan-2-one CAS No. 1248278-82-1

1-(4-Bromo-2-fluorophenyl)propan-2-one

Cat. No. B1532203
M. Wt: 231.06 g/mol
InChI Key: XUGKKLBNVNYKSX-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)propan-2-one is a chemical compound with the CAS Number: 1248278-82-1. Its molecular weight is 231.06 . It is also known by its IUPAC name, 1-(4-bromo-2-fluorophenyl)acetone . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 1-(4-Bromo-2-fluorophenyl)propan-2-one is 1S/C9H8BrFO/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5H,4H2,1H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

  • Chemical Synthesis

    • Application : “1-(4-Bromo-2-fluorophenyl)propan-2-one” is an important intermediate for the synthesis of many biologically active compounds .
    • Methods of Application : It was synthesized from pyridin-4-ol and 4-bromo-2-fluoroaniline through five steps including nitration, chlorination, N-alkylation, reduction and condensation .
    • Results or Outcomes : The synthesis of “1-(4-Bromo-2-fluorophenyl)propan-2-one” provides a pathway to create many biologically active compounds .
  • Analytical Chemistry

    • Application : “1-(4-Bromo-2-fluorophenyl)propan-2-one” could be used as a standard in analytical chemistry due to its well-defined structure and properties .
    • Methods of Application : It could be used in various analytical techniques such as chromatography or spectroscopy to calibrate instruments or validate methods .
    • Results or Outcomes : The use of this compound as a standard could help to ensure the accuracy and reliability of analytical results .
  • Dye and Pigment Synthesis

    • Application : “1-(4-Bromo-2-fluorophenyl)propan-2-one” could be used in the synthesis of dyes and pigments .
    • Methods of Application : It could be used as a starting material or intermediate in the synthesis of various dyes and pigments .
    • Results or Outcomes : The use of this compound in dye and pigment synthesis could lead to the development of new colors and shades .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGKKLBNVNYKSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-fluorophenyl)propan-2-one

Synthesis routes and methods

Procedure details

A solution of 4-bromo-2-fluoro-N-methoxy-N-methyl-benzamide (CAS [801303-33-3]) (24.9 g, 95.0 mmol) in THF (100 mL) at −78° C. was treated with a 3 N solution of ethyl magnesium bromide in diethyl ether (33.25 mL, 115 mmol) and allowed to warm to 0 C and stir for a 6 h period, after which time the reaction mixture was quenched with a half saturated aqueous solution of NH4Cl (200 mL) and EtOAc (100 mL). The mixture was separated and the organic component, washed with brine (2×50 mL), dried over MgSO4, filtered, and evaporated to an oil which was purified by silica gel flash chromatography with 20% EtOAc/hexanes as eluant to afford 1-(4-bromo-2-fluorophenyl)-propanone as a pale yellow solid (16.25 g, 74%). The propanone (21.15 g, 91.6 mmol) was then dissolved in ethanol (100 mL), treated with hydrazine hydrate (4.9 mL, 100.7 mmol), and heated at reflux for 4 h. The reaction mixture was then evaporated and dissolved in ethylene glycol (100 mL) and heated at 160-165° C. for 8 h after which time the cooled reaction mixture was poured onto water (500 mL) with stirring. The aqueous mixture was neutralized, with rapid stirring, using a small amount of an aqueous saturated solution of NaHCO3 to afford a pale yellow precipitate. The solids were filtered, washed with water, and air dried to afford cyclized indazole product (16.1 g, 78%).
Quantity
24.9 g
Type
reactant
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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0 (± 1) mol
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reactant
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33.25 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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